1-(3-Chlorophenyl)-3,5-dihydroxy-4,4-dimethylimidazolidin-2-one
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Overview
Description
1-(3-Chlorophenyl)-3,5-dihydroxy-4,4-dimethylimidazolidin-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group attached to an imidazolidinone ring, which is further substituted with hydroxyl groups and methyl groups. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3,5-dihydroxy-4,4-dimethylimidazolidin-2-one typically involves the reaction of 3-chlorophenyl isocyanate with a suitable diol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidazolidinone ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product. The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3,5-dihydroxy-4,4-dimethylimidazolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3,5-dihydroxy-4,4-dimethylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3,5-dihydroxy-4,4-dimethylimidazolidin-2-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but has a different core structure.
3-Chloromethcathinone: Contains a chlorophenyl group and is known for its stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine: Similar structure with a trifluoromethyl group instead of a chlorophenyl group.
The uniqueness of this compound lies in its imidazolidinone core and the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61532-13-6 |
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Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-dihydroxy-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2)9(15)13(10(16)14(11)17)8-5-3-4-7(12)6-8/h3-6,9,15,17H,1-2H3 |
InChI Key |
PIWDUUUDAGCSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1O)C2=CC(=CC=C2)Cl)O)C |
Origin of Product |
United States |
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